molecular formula C15H13Cl2N5 B1679493 Robenidine CAS No. 25875-51-8

Robenidine

Cat. No. B1679493
CAS RN: 25875-51-8
M. Wt: 334.2 g/mol
InChI Key: MOOFYEJFXBSZGE-LQGKIZFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Robenidine is an antibiotic used for the control of coccidiosis, a debilitating protozoal infection in poultry . It is identified as a coccidiostat drug, which slows both the growth and reproductive cycles of coccidian parasites .


Molecular Structure Analysis

Robenidine has a molecular formula of C15H13Cl2N5 and a molecular weight of 334.2 g/mol . It is an organochlorine compound .


Physical And Chemical Properties Analysis

Robenidine has a molecular weight of 334.2 g/mol and a chemical formula of C15H13Cl2N5 .

Scientific Research Applications

Cytoprotective Properties

Robenidine, an aminoguanidine compound, is noted for its cytoprotective qualities, particularly in the management of protein misfolding-associated diseases. It shares structural similarities with guanabenz, a compound undergoing clinical trials for neurodegenerative diseases. Both robenidine and guanabenz protect cells from the unfolded protein response, a significant aspect in managing such diseases. Intriguingly, this cytoprotective mechanism is independent of protein phosphatase PP1:PPP1R15A, a novel discovery in the realm of cellular protection (Claes et al., 2019).

Antimalarial Activity

Robenidine has been identified as a potential antimalarial agent, particularly against multidrug-resistant strains of Plasmodium falciparum. Its efficacy extends to in vitro and in vivo models, showcasing its promise as a treatment option for drug-resistant malaria. This application leverages the close genetic relationship between the Eimeria and Plasmodium parasites, both belonging to the Apicomplexa phylum (Krollenbrock et al., 2021).

Antimicrobial Activity

The antimicrobial potential of robenidine, particularly against Gram-negative bacterial pathogens, is notable. It demonstrates effectiveness alone and in combination with other compounds, offering a strategy to address multidrug-resistant infections and promote antimicrobial stewardship in both human and veterinary medicine. This application includes potential use in topical and otic formulations for animal and human usage (Khazandi et al., 2019).

Nutrient Digestion Enhancement

In animal models, specifically rabbits, robenidine has shown to influence nutrient digestion. It affects the intestinal transport of sugars and amino acids and increases the activity of certain digestive enzymes. This indicates a potential application in enhancing nutrient absorption and digestion in animals (Sorribas et al., 1993).

Antifungal Strategy

Robenidine has been identified as an effective antifungal, particularly against Candida albicans, a common human fungal pathogen. Its broad-spectrum antifungal activity includes effectiveness against various clinically relevant fungal pathogens, suggesting its potential repositioning as a treatment forfungal infections. This repositioning is supported by robenidine's ability to inhibit yeast cell growth, filamentation, and biofilm formation, offering a novel antifungal strategy (Mei et al., 2020).

Biotic Transformation in Soil

Robenidine, when examined for its biotic degradation in soil, undergoes transformation through the action of soil bacteria. This process is key in understanding the environmental impact and degradation pathways of veterinary drugs like robenidine in agricultural settings. The study of its transformation products provides insights into its persistence and potential ecological effects (Hansen et al., 2012).

Gram-Positive Antibacterial Agent

Robenidine and its analogues have shown promising results as Gram-positive antibacterial agents. This application is crucial in addressing the growing concern of antibiotic-resistant bacterial strains, such as MRSA and VRE. The absence of cross-resistance with other antibiotics used in human and animal therapy makes robenidine a valuable addition to the antibacterial arsenal (Abraham et al., 2016).

Anticoccidial Effectiveness

Robenidine's original use as an anticoccidial agent in poultry and rabbits remains a significant application. Its efficacy against various species of Eimeria, a genus of parasites causing coccidiosis, is well-established. This application highlights its role in veterinary medicine and animal health, with implications for improving feed efficiency and growth in poultry and rabbits (Peeters et al., 1979).

Future Directions

Robenidine has been identified as a potential therapeutic agent for disseminated fungal infection . Future work could test its potential therapeutic effect in animal models of disseminated fungal infection . Other factors could further be optimized to increase the efficacy of Robenidine in a clinical setting, including structure optimization .

properties

IUPAC Name

1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9+,20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOFYEJFXBSZGE-LQGKIZFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Robenidine

CAS RN

25875-51-8
Record name Robenidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025875518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Robenidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Robenidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROBENIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4888ME6C4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,190
Citations
RJ Abraham, AJ Stevens, KA Young… - Journal of Medicinal …, 2016 - ACS Publications
Robenidine, 1 (2,2′-bis[(4-chlorophenyl)methylene]carbonimidic dihydrazide), was active against MRSA and VRE with MIC’s of 8.1 and 4.7 μM, respectively. SAR revealed tolerance …
Number of citations: 28 pubs.acs.org
AD Ogunniyi, M Khazandi, AJ Stevens, SK Sims… - PLoS …, 2017 - journals.plos.org
… Here we show that an analog of the anticoccidial drug robenidine (4,6-bis(2-((E)-4-methylbenzylidene)hydrazinyl)pyrimidin-2-amine; NCL195) displays potent bactericidal activity …
Number of citations: 41 journals.plos.org
A Krollenbrock, Y Li, JX Kelly… - ACS infectious …, 2021 - ACS Publications
Robenidine is a veterinary drug used in the poultry industry to treat coccidiosis caused by … In this study, a series of aminoguanidine robenidine analogues was prepared and tested in …
Number of citations: 7 pubs.acs.org
M Khazandi, H Pi, WY Chan, AD Ogunniyi… - Frontiers in …, 2019 - frontiersin.org
… that robenidine had … unless robenidine was tested in combination with sub-inhibitory concentrations of polymyxin B nonapeptide (PMBN) (Abraham et al., 2016). The fact that robenidine …
Number of citations: 25 www.frontiersin.org
J Zulalian, PE Gatterdam - Journal of agricultural and food …, 1973 - ACS Publications
… ’s Robenz, robenidine hydrochloride medicated premix … robenidine hydrochloride (I) was studied in a mammal, the rat, as part of the program to aid toxicologists in evaluating robenidine …
Number of citations: 16 pubs.acs.org
Y Mei, T Jiang, Y Zou, Y Wang, J Zhou, J Li… - Frontiers in …, 2020 - frontiersin.org
… with different concentrations of robenidine, we found that robenidine displayed inhibitory activity against mature biofilms (Figure 2D). Biofilm inhibition by robenidine even at above MICs …
Number of citations: 13 www.frontiersin.org
H Pi, HT Nguyen, H Venter, AR Boileau… - Frontiers in …, 2020 - frontiersin.org
… Here, the in vitro antimicrobial activity of robenidine analog NCL195 alone or in combination with different concentrations of three outer membrane permeabilizers […
Number of citations: 12 www.frontiersin.org
CC Russell, A Stevens, H Pi, M Khazandi… - …, 2018 - Wiley Online Library
… In our initial report on the modifications of robenidine (1), our investigation was restricted to … Herein we report our efforts to expand the known pharmacophore of robenidine analogues …
J Zulalian, DA Champagne, RS Wayne… - Journal of Agricultural …, 1975 - ACS Publications
… of robenidine, … Robenidine and a metabolite identified as 3-amino-4-(p-chlorobenzylideneamino)-5-(p-chlorophenyl)-4fi-1, 2, 4-triazole were found in fat, liver, and skin while robenidine …
Number of citations: 16 pubs.acs.org
Z Claes, M Jonkhout, A Crespillo-Casado… - Journal of Biological …, 2019 - ASBMB
… Here we show that robenidine and guanabenz protect cells from … demonstrate here that neither robenidine nor guanabenz disrupt … Our results identify robenidine as a PP1:PPP1R15A-…
Number of citations: 5 www.jbc.org

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